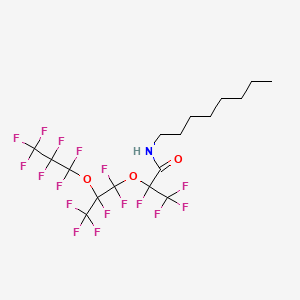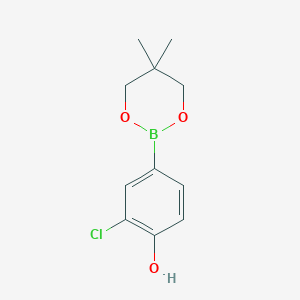
N-Octyl perfluoro(2,5-dimethyl-3,6-dioxanonanamide); 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Octyl perfluoro(2,5-dimethyl-3,6-dioxanonanamide) (95%) is a synthetic surfactant and a member of the perfluorinated surfactants family. It is a colorless, odorless, non-ionic surfactant that has been used in a variety of applications, including as an emulsifier, dispersant, and foam stabilizer in laboratory experiments. It is also used as a wetting agent in the production of adhesives, coatings, and sealants.
Scientific Research Applications
Environmental Impact and Fate
Per- and polyfluoroalkyl substances (PFASs) are emerging persistent organic pollutants widely used in industrial and consumer applications. Their environmental persistence, bioaccumulation, long-distance migration, and toxicity necessitate the search for new compounds to replace PFASs. Novel fluorinated alternatives like hexafluoropropylene oxide dimer (HFPO-DA) and hexafluoropropylene trimer acids (HFPO-TA) have become dominant global pollutants. These alternatives exhibit systemic multiple organ toxicities, suggesting comparable or even more severe potential toxicity than legacy PFASs. This underscores the need for additional toxicological studies to assess their long-term usability (Yu Wang et al., 2019).
Degradation and Environmental Biodegradability
Polyfluoroalkyl chemicals, as potential perfluoroalkyl acid (PFAA) precursors, degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) in the environment. This degradation process, influenced by abiotic and microbial factors, highlights the environmental persistence and toxic profiles of PFAS and their precursors. Understanding the environmental fate and effects of these precursors is crucial, necessitating further research on their biodegradation and ecotoxicological assessment (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Treatment Technologies for PFAS Compounds
The persistence of perfluorinated compounds such as PFOS and PFOA in aquatic environments has led to concerns about their bioaccumulation and human and animal health impacts. Conventional remediation technologies, such as carbon adsorption, often prove inefficient. Innovative technologies, including sonochemistry, bioremediation, and photolysis, have shown promise in removing these compounds from groundwater. This highlights the need for further research to develop effective treatment methods for perfluorinated pollutants (K. Kucharzyk et al., 2017).
Bioaccumulation and Human Exposure
Perfluorinated acids, including PFCAs and PFASs, have been detected globally in wildlife and humans, raising concerns about their bioaccumulation potential. Studies have shown that these substances directly relate to the length of their fluorinated carbon chain, with PFASs being more bioaccumulative than PFCAs of the same chain length. Understanding the bioaccumulation behavior of these compounds is essential for assessing their environmental and health risks, emphasizing the importance of continuous monitoring and research (J. Conder et al., 2008).
properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-N-octylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F17NO3/c1-2-3-4-5-6-7-8-35-9(36)10(18,13(22,23)24)37-17(33,34)12(21,15(28,29)30)38-16(31,32)11(19,20)14(25,26)27/h2-8H2,1H3,(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNXTSFNUSLHNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(3R)-3-[(2S)-Butan-2-yl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B6363154.png)
![N-{2-[5-Fluoro-2-(pyridin-2-yl)-1H-indol-3-yl]ethyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B6363157.png)
![N-[2-(3,4-Diethoxyphenyl)ethyl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B6363160.png)